molecular formula C9H7BrN2O B6589279 1-bromo-4-methoxyphthalazine CAS No. 32998-24-6

1-bromo-4-methoxyphthalazine

Katalognummer: B6589279
CAS-Nummer: 32998-24-6
Molekulargewicht: 239.07 g/mol
InChI-Schlüssel: BSGUAJSAWLSVOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-methoxyphthalazine is an organic compound with the molecular formula C9H7BrN2O It is a derivative of phthalazine, a bicyclic aromatic heterocycle, and features a bromine atom and a methoxy group attached to the phthalazine ring

Vorbereitungsmethoden

The synthesis of 1-bromo-4-methoxyphthalazine typically involves the bromination of 4-methoxyphthalazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-Bromo-4-methoxyphthalazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phthalazine ring. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-methoxyphthalazine, while oxidation with potassium permanganate would produce 4-methoxyphthalazine-1-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-methoxyphthalazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

    Medicine: this compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 1-bromo-4-methoxyphthalazine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, its aromatic structure allows for π-π interactions with aromatic amino acids in proteins, further influencing its biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-methoxyphthalazine can be compared with other similar compounds, such as:

    1-Bromo-4-methoxybenzene: This compound lacks the phthalazine ring and has different reactivity and applications. It is primarily used as an intermediate in organic synthesis.

    4-Methoxyphthalazine: This compound lacks the bromine atom and has different chemical properties. It is used as a precursor in the synthesis of various heterocyclic compounds.

    1-Bromo-4-nitrophthalazine: This compound has a nitro group instead of a methoxy group, resulting in different reactivity and potential applications. It is studied for its potential use in the development of new materials and pharmaceuticals.

The uniqueness of this compound lies in its combination of a bromine atom and a methoxy group on the phthalazine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

32998-24-6

Molekularformel

C9H7BrN2O

Molekulargewicht

239.07 g/mol

IUPAC-Name

1-bromo-4-methoxyphthalazine

InChI

InChI=1S/C9H7BrN2O/c1-13-9-7-5-3-2-4-6(7)8(10)11-12-9/h2-5H,1H3

InChI-Schlüssel

BSGUAJSAWLSVOI-UHFFFAOYSA-N

Kanonische SMILES

COC1=NN=C(C2=CC=CC=C21)Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.